NAPHTHOL AS-CL PHOSPHATE NAPHTHOL AS-CL PHOSPHATE
Brand Name: Vulcanchem
CAS No.: 18228-16-5
VCID: VC21060177
InChI: InChI=1S/C18H15ClNO6P/c1-25-16-7-6-13(19)10-15(16)20-18(21)14-8-11-4-2-3-5-12(11)9-17(14)26-27(22,23)24/h2-10H,1H3,(H,20,21)(H2,22,23,24)
SMILES: COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O
Molecular Formula: C18H15ClNO6P
Molecular Weight: 407.7 g/mol

NAPHTHOL AS-CL PHOSPHATE

CAS No.: 18228-16-5

Cat. No.: VC21060177

Molecular Formula: C18H15ClNO6P

Molecular Weight: 407.7 g/mol

* For research use only. Not for human or veterinary use.

NAPHTHOL AS-CL PHOSPHATE - 18228-16-5

Specification

CAS No. 18228-16-5
Molecular Formula C18H15ClNO6P
Molecular Weight 407.7 g/mol
IUPAC Name [3-[(5-chloro-2-methoxyphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate
Standard InChI InChI=1S/C18H15ClNO6P/c1-25-16-7-6-13(19)10-15(16)20-18(21)14-8-11-4-2-3-5-12(11)9-17(14)26-27(22,23)24/h2-10H,1H3,(H,20,21)(H2,22,23,24)
Standard InChI Key AXMIMEOLDUCZOC-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O
Canonical SMILES COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O

Introduction

CHEMICAL PROPERTIES

Molecular Structure and Classification

Naphthol AS-CL phosphate belongs to the broader family of naphthol phosphate esters, characterized by a naphthol core structure linked to a phosphate group. Similar compounds in this class include Naphthol AS-E phosphate (CAS: 18228-17-6) and other structurally related derivatives . These compounds share core structural elements but differ in specific functional groups that affect their biochemical properties and applications.

BIOCHEMICAL APPLICATIONS

Role in Enzyme Activity Detection

The primary application of Naphthol AS-CL phosphate lies in its ability to serve as a substrate for alkaline phosphatase. This enzyme catalyzes the hydrolysis of the phosphate group, resulting in the production of detectable products. This reaction forms the basis for numerous analytical applications in both research and clinical settings.

Mechanism of Action

The biochemical utility of Naphthol AS-CL phosphate stems from its hydrolytic reaction pathway. Upon interaction with alkaline phosphatase, the compound undergoes cleavage at the phosphate ester bond, resulting in the release of distinct chemical species that can be detected through various analytical methods. This mechanism allows for the quantitative assessment of enzymatic activity, with signal intensity correlating with enzyme concentration.

ANALYTICAL METHODS

Detection Techniques

Several detection methodologies can be employed when working with Naphthol AS-CL phosphate, with spectrophotometric techniques being particularly common. The products of its enzymatic hydrolysis can be monitored at specific wavelengths, providing a quantitative measure of enzyme activity.

Reaction Conditions

Optimizing reaction conditions is crucial for maximizing the sensitivity and specificity of assays involving Naphthol AS-CL phosphate. Key parameters include:

ParameterOptimal RangeEffect on Assay Performance
pH8.0-9.5Affects enzyme activity and stability
Temperature25-37°CInfluences reaction kinetics
Substrate Concentration0.5-2.0 mMDetermines reaction rate and sensitivity
Reaction Time10-30 minutesAffects signal development

These parameters must be carefully controlled to ensure reliable and reproducible results in analytical applications.

COMPARATIVE ANALYSIS

Comparison with Related Compounds

Several naphthol-derived phosphate compounds serve similar functions in biochemical assays. Table 2 provides a comparative analysis of Naphthol AS-CL phosphate with structurally related compounds:

CompoundKey ApplicationDistinctive Feature
Naphthol AS-CL phosphateAlkaline phosphatase detectionHigh sensitivity in colorimetric assays
Naphthol AS-E phosphateProtein-protein interaction inhibitionSpecific for certain transcription factors
Naphthol AS phosphateHistochemical stainingForms colored precipitates with diazonium salts
1-Naphthyl phosphateGeneral enzymatic assaysSimpler structure with different specificity

This comparative analysis highlights the specialized nature of each compound within the broader family of naphthol phosphates.

Advantages

  • High sensitivity in detecting alkaline phosphatase activity

  • Good stability under standard laboratory conditions

  • Compatible with various detection systems

  • Suitable for both qualitative and quantitative applications

Limitations

  • Potential interference from other phosphatases in complex biological samples

  • Limited solubility in certain buffer systems

  • Sensitivity to environmental conditions

RESEARCH APPLICATIONS

Clinical Diagnostics

The ability to detect and quantify alkaline phosphatase activity has significant implications in clinical diagnostics, particularly for conditions associated with altered enzyme levels. Potential applications include:

  • Liver function assessment

  • Bone metabolism studies

  • Tumor marker development

  • Developmental biology research

FUTURE RESEARCH DIRECTIONS

Emerging Applications

Several promising research directions could expand the utility of Naphthol AS-CL phosphate:

  • Development of enhanced detection systems with improved sensitivity

  • Exploration of potential applications in high-throughput screening

  • Investigation of structure-activity relationships to optimize biochemical performance

  • Integration with advanced imaging techniques for in situ enzyme activity visualization

Technological Innovations

Advances in analytical instrumentation and methodology continue to expand the potential applications of phosphatase substrates like Naphthol AS-CL phosphate. These innovations may lead to more sensitive and specific assays, facilitating new discoveries in basic research and clinical applications.

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